4-[Amino(cyclopropyl)methyl]-2-methylphenol
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Overview
Description
4-[Amino(cyclopropyl)methyl]-2-methylphenol is an organic compound characterized by the presence of an amino group attached to a cyclopropylmethyl moiety, which is further connected to a methylphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Amino(cyclopropyl)methyl]-2-methylphenol typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropylmethyl group.
Phenol Substitution: The final step involves the substitution of the amino(cyclopropyl)methyl group onto a methylphenol structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation and amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions ensures the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[Amino(cyclopropyl)methyl]-2-methylphenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halides, alkoxides; often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted phenols and amines.
Scientific Research Applications
4-[Amino(cyclopropyl)methyl]-2-methylphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[Amino(cyclopropyl)methyl]-2-methylphenol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 4-[Amino(cyclopropyl)methyl]-2-propylphenol
- 4-[Amino(cyclopropyl)methyl]-2-ethylphenol
- 4-[Amino(cyclopropyl)methyl]-2-butylphenol
Uniqueness
4-[Amino(cyclopropyl)methyl]-2-methylphenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
4-[Amino(cyclopropyl)methyl]-2-methylphenol is an organic compound notable for its unique structural features, including a cyclopropyl group and an amino group attached to a methyl-substituted phenolic backbone. This compound's molecular formula is C_{11}H_{15}N_O, with a molecular weight of approximately 177.24 g/mol. The presence of the hydroxyl (-OH) group on the aromatic ring classifies it as a phenolic compound, which is significant for its biological activity.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Structural Features:
- Cyclopropyl Group: This contributes to the compound's unique reactivity.
- Amino Group: Enhances potential interactions with biological targets.
- Phenolic Hydroxyl Group: Imparts additional reactivity and biological significance.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential applications, particularly in pharmacology. Its structural similarity to known bioactive compounds suggests that it may exhibit significant pharmacological properties.
1. Receptor Interaction
Studies indicate that compounds with similar structures have shown activity at various serotonin receptors, particularly the 5-HT2C receptor. For instance, N-substituted phenylcyclopropylmethylamines have been designed to selectively activate these receptors, which are implicated in mood regulation and psychotropic effects .
Case Study 1: Serotonin Receptor Agonism
In a study focused on N-substituted cyclopropylmethylamines, compounds exhibiting selective agonism at the 5-HT2C receptor were identified. These compounds showed functional selectivity favoring G_q signaling pathways over β-arrestin recruitment, which is crucial for developing antipsychotic medications . The implications for this compound suggest that it may similarly engage with these pathways.
Case Study 2: Antitumor Efficacy
Research has highlighted the antitumor properties of structurally related compounds. For instance, certain derivatives demonstrated IC50 values in the nanomolar range against specific cancer cell lines, indicating potent antiproliferative activity . This suggests that this compound could be evaluated for similar anticancer properties.
Comparative Analysis Table
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Cyclopropyl & amino groups on a methyl-substituted phenolic framework | Potential serotonin receptor agonism; possible antitumor effects |
N-substituted phenylcyclopropylmethylamines | Similar cyclopropyl structure | Selective agonists at 5-HT2C receptors; antipsychotic potential |
Indazole derivatives | Various substitutions on indazole core | Antitumor activity with low IC50 values against cancer cell lines |
Properties
Molecular Formula |
C11H15NO |
---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-[amino(cyclopropyl)methyl]-2-methylphenol |
InChI |
InChI=1S/C11H15NO/c1-7-6-9(4-5-10(7)13)11(12)8-2-3-8/h4-6,8,11,13H,2-3,12H2,1H3 |
InChI Key |
POVHBDIJUZFRMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2CC2)N)O |
Origin of Product |
United States |
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